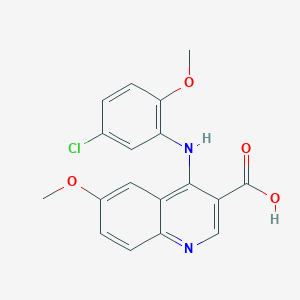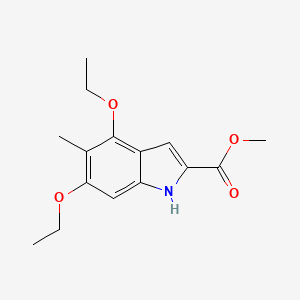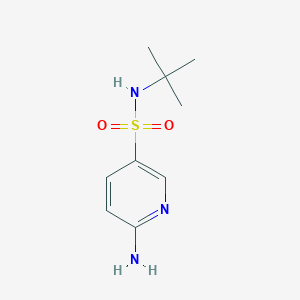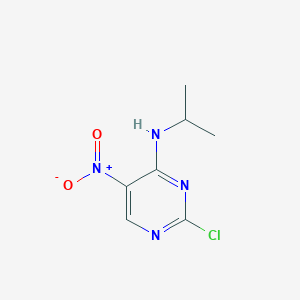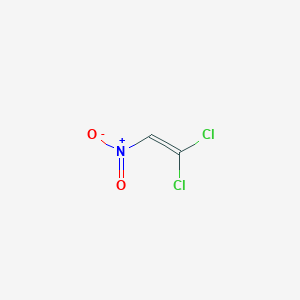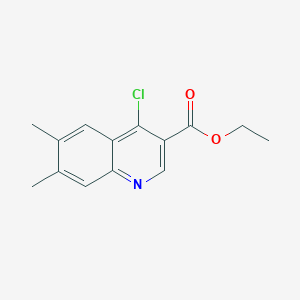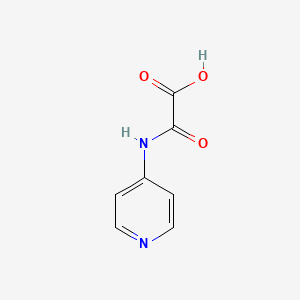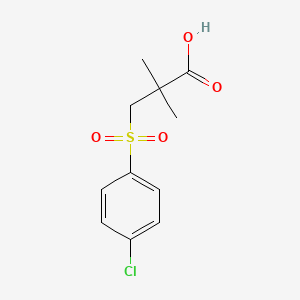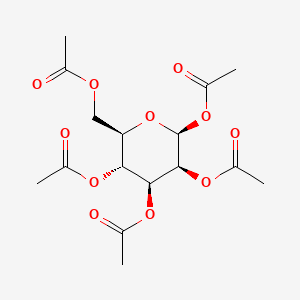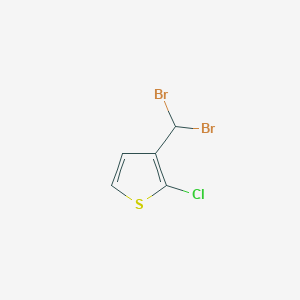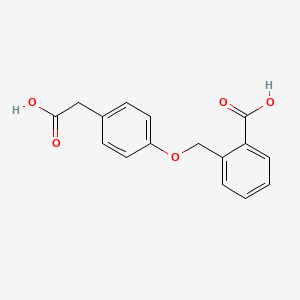
2-((4-(羧甲基)苯氧基)甲基)苯甲酸
描述
“2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid” is a phenylacetic acid derivative . It has the molecular formula C16H14O5 . This compound has been used as an intermediate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid” consists of a benzoic acid core with a carboxymethylphenoxy group attached to the second carbon atom . The molecular weight of this compound is 286.28 g/mol .
Physical And Chemical Properties Analysis
“2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid” has a molecular weight of 286.28 g/mol . It has a computed XLogP3 value of 1.5, indicating its relative lipophilicity . This compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 6 rotatable bonds .
科学研究应用
离子载体的合成和选择性
- 羧酸离子载体的合成:已经合成了含有苯甲酸结构的 ω-羟基羧酸离子载体的衍生物。这些化合物对钾离子 (K+) 表现出比钠离子 (Na+) 更高的选择性,表明在离子传输和传感技术中具有潜在应用 (Chikaraishi-Kasuga 等人,1997 年)。
植物生长调节
- 植物生长调节物质:对氯代和甲基取代的苯氧乙酸和苯甲酸的研究表明,它们在植物生长试验中具有显着的生理活性。这些化合物具有特定的取代基,表现出促进生长的活性,突出了它们在农业和园艺中的潜力 (Pybus 等人,1959 年)。
药物化学和药物发现
- EP1 受体拮抗剂:在药物化学领域,某些苯甲酸衍生物已被发现为 EP1 受体选择性拮抗剂。这些发现对于开发靶向前列腺素 E2 (PGE2) 通路的药物非常重要,可能有助于治疗各种炎症性疾病 (Naganawa 等人,2006 年)。
荧光探针
- 新型荧光探针的开发:苯甲酸衍生物已被用于创建新型荧光探针,能够选择性地检测高反应性氧物质 (hROS),如羟基自由基。这些探针在生物和化学研究中用于研究氧化应激和相关过程 (Setsukinai 等人,2003 年)。
生物技术合成
- 生物技术应用:使用羧化酶酶从苯酚和 CO2 合成的 4-OH 苯甲酸代表了生物技术的一项重大进步。这一过程展示了一种可持续的方法来合成有价值的化学品 (Aresta 等人,1998 年)。
药物结合研究
- 与血清白蛋白结合:研究表明,酚酸及其衍生物(具有苯甲酸核心)与血清白蛋白具有显着的结合相互作用。这项研究提供了有关这些化合物如何在体内分布和代谢的见解,这对于药物开发和治疗应用至关重要 (Yuan 等人,2019 年)。
环境应用
- 除草剂的处理:对苯氧乙酸和苯甲酸除草剂的研究导致了用于处理它们的膜生物反应器 (MBR) 技术的开发。该技术在分解有毒除草剂方面很有效,突出了其在环境保护和废物管理方面的潜力 (Ghoshdastidar 和 Tong,2013 年)。
化学分析和表征
- 酚酸的 GC 分析:苯甲酸及其衍生物已被研究转化为可用于气相色谱 (GC) 的衍生物,这对于化学分析和鉴定至关重要 (Hušek,1992 年)。
血红蛋白修饰剂
- 血红蛋白的变构修饰剂:某些苯甲酸衍生物已被识别为血红蛋白的有效变构效应器。这些化合物可能在治疗缺氧供应相关疾病(如缺血或中风)中具有潜在应用 (Randad 等人,1991 年)。
材料科学
- 液晶合成:苯甲酸衍生物被用作液晶合成的中间体,液晶在显示器和其他光学技术中具有应用 (Qing,2000 年)。
安全和危害
“2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid” may cause skin irritation and serious eye damage . It may also cause damage to organs (such as the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .
属性
IUPAC Name |
2-[[4-(carboxymethyl)phenoxy]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-15(18)9-11-5-7-13(8-6-11)21-10-12-3-1-2-4-14(12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYWXPITXHFIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485096 | |
| Record name | 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid | |
CAS RN |
55453-89-9 | |
| Record name | 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

